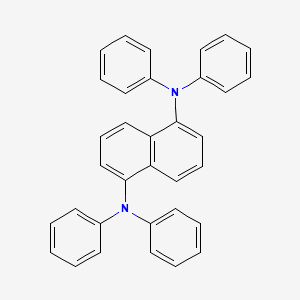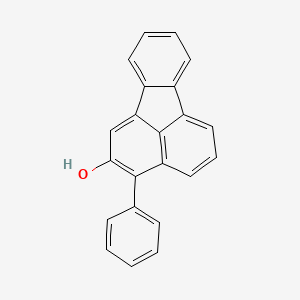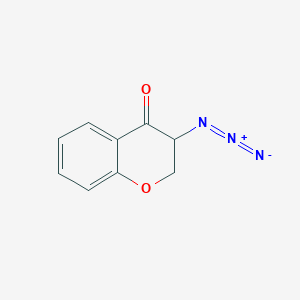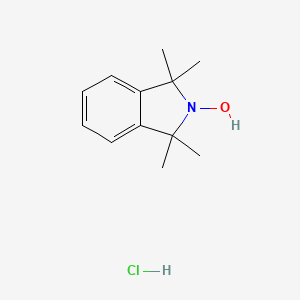![molecular formula C20H25F3O2 B14261328 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 159386-31-9](/img/structure/B14261328.png)
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluorophenyl group attached to a cyclohexyl ring, which is further connected to a dioxaspirodecane moiety. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the trifluorophenylcyclohexyl intermediate. This intermediate is then reacted with a suitable dioxaspirodecane precursor under controlled conditions to form the final compound. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Análisis De Reacciones Químicas
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Aplicaciones Científicas De Investigación
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl and dioxaspirodecane moieties provide structural stability and facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane include:
Cyclohexyl derivatives: Compounds like cyclohexylbenzene and cyclohexylmethanol share the cyclohexyl core but lack the trifluorophenyl and dioxaspirodecane groups.
Propiedades
Número CAS |
159386-31-9 |
|---|---|
Fórmula molecular |
C20H25F3O2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
8-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C20H25F3O2/c21-17-11-16(12-18(22)19(17)23)14-3-1-13(2-4-14)15-5-7-20(8-6-15)24-9-10-25-20/h11-15H,1-10H2 |
Clave InChI |
UJBSZMMJFROHJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2CCC3(CC2)OCCO3)C4=CC(=C(C(=C4)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


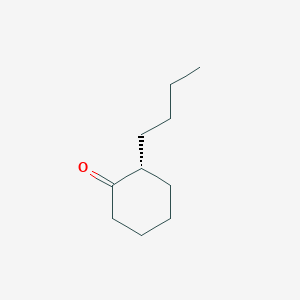
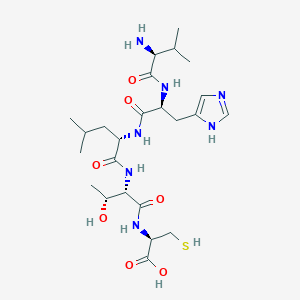

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)

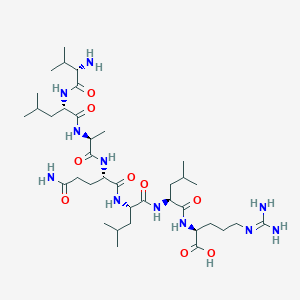

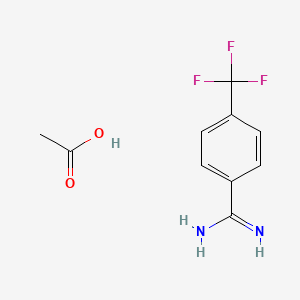

![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
